3-(Methylamino)propane-1-sulfonic acid

Description

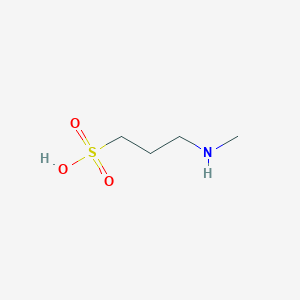

3-(Methylamino)propane-1-sulfonic acid is a sulfonic acid derivative featuring a methylamino (-NHCH₃) substituent at the third carbon of the propane backbone. Its structure combines the sulfonic acid group’s strong acidity with the methylamino group’s moderate basicity, enabling unique physicochemical and biological interactions.

Properties

Molecular Formula |

C4H11NO3S |

|---|---|

Molecular Weight |

153.2 g/mol |

IUPAC Name |

3-(methylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C4H11NO3S/c1-5-3-2-4-9(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |

InChI Key |

ZLBZKWPINAVJOK-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Aminopropane-1-sulfonic Acid

- Structural Difference: Lacks the methyl group on the amino substituent.

- pKa differences: The absence of methyl substitution may lower the basicity of the amino group, altering buffering capacity in biological systems.

Sodium 3-Aminopropane-1-sulfonate

- Structural Difference: Sodium salt form of 3-aminopropane-1-sulfonic acid.

- Key Contrasts: Enhanced solubility in aqueous media due to ionic character. Reduced membrane permeability compared to the non-ionic 3-(methylamino) analog, limiting its use in cellular assays .

3-Morpholinopropane-1-sulfonic Acid (MOPS)

- Structural Difference: Contains a morpholine ring instead of a methylamino group.

- Functional Impact: Broader buffering range (pH 6.5–7.9) due to the morpholine ring’s electron-rich nitrogen, compared to the narrower range expected for 3-(methylamino)propane-1-sulfonic acid . Widely used in biochemical assays requiring neutral pH stability, whereas the methylamino variant may target specific enzymatic environments .

3-(Butylamino)propane-1-sulfonic Acid

- Structural Difference: Features a longer butyl chain on the amino group.

- Property Comparison: Increased lipophilicity enhances membrane permeability but reduces aqueous solubility. Potential for improved tissue penetration in drug delivery compared to the methylamino analog .

3-[(2S)-2-Amino-3-methylbutanamido]propane-1-sulfonic Acid

- Structural Difference : Incorporates a chiral amide linkage and branched alkyl chain.

- Biological Relevance: Acts as an amyloid beta formation inhibitor, highlighting the role of amide groups in targeting neurodegenerative pathways. The methylamino variant’s simpler structure may lack this specificity but could offer metabolic stability .

Protease Inhibition Potential

- K36 Analog: A structurally complex sulfonic acid derivative with demonstrated co-crystallization with SARS-CoV-2 Mpro (Main protease). While this compound shares the sulfonic acid moiety, its simpler structure may reduce binding affinity but improve synthetic accessibility and pharmacokinetics .

- Antiviral Agents: Analogs with methylamino groups show improved pharmacological properties, such as reduced toxicity and enhanced bioavailability, compared to bulkier derivatives like 3-(methylpropylamino)propane-1-sulfonic acid .

Ecotoxicity and Environmental Impact

- 3-Amino-1-propanesulfonic Acid: Classified as highly persistent in water/soil, with significant bioaccumulation risks. Methylation in this compound could mitigate these risks by enhancing biodegradability .

Physicochemical Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.